6-Bromo-1-methyl-1H-indole-3-carbonitrile
Description
“6-Bromo-1-methyl-1H-indole-3-carbonitrile” is a chemical compound with the molecular formula C9H5BrN2 . It is an indole derivative, which are important precursors for the synthesis of diverse heterocyclic derivatives .
Synthesis Analysis
The synthesis of indole derivatives has been extensively studied. For instance, the title indole derivative was synthesized from 1-methyl-1H-indole-3-carboxylic acid and methanol . Additionally, one-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H5BrN2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,12H . This indicates that the molecule consists of a bromine atom attached to the 6th carbon of the indole ring, a methyl group attached to the nitrogen atom, and a carbonitrile group attached to the 3rd carbon of the indole ring.Chemical Reactions Analysis
Indole derivatives are known to undergo various chemical reactions. For example, Rh-catalyzed C-H carbonylation of indoles under 1 atm of CO has been achieved and a mechanism involving Rh (III) initiated C- H metallation is proposed .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 238.08 g/mol . More detailed properties such as melting point, boiling point, and density are not available in the retrieved documents.Future Directions
Properties
IUPAC Name |
6-bromo-1-methylindole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c1-13-6-7(5-12)9-3-2-8(11)4-10(9)13/h2-4,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTVYPLSYGORIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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